molecular formula C22H22N6O2 B10982635 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B10982635
M. Wt: 402.4 g/mol
InChI Key: GSJCTOHWJOHGJF-UHFFFAOYSA-N
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Description

2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a phthalazinone core and a triazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Triazole Moiety:

    Final Coupling: The final step involves coupling the triazole-containing intermediate with the phthalazinone core using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phthalazinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as phthalazone and phthalazinone-based drugs.

    Triazole-Containing Compounds: Molecules with triazole rings, such as fluconazole and other triazole-based antifungal agents.

Uniqueness

2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique due to its combination of a phthalazinone core and a triazole moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and potential therapeutic benefits.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

2-(4-oxo-3-propan-2-ylphthalazin-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C22H22N6O2/c1-15(2)28-22(30)19-6-4-3-5-18(19)20(26-28)11-21(29)25-17-9-7-16(8-10-17)12-27-14-23-13-24-27/h3-10,13-15H,11-12H2,1-2H3,(H,25,29)

InChI Key

GSJCTOHWJOHGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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